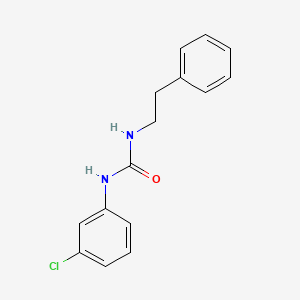![molecular formula C16H19NO4S B5733911 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a chemical compound with a molecular formula C16H19NO4S. It is commonly referred to as BMS-204352 and is a selective antagonist of the 5-HT1B receptor. The compound has been studied extensively for its potential use in treating various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide involves its ability to selectively block the 5-HT1B receptor. The 5-HT1B receptor is involved in regulating the release of serotonin, which is a neurotransmitter that is involved in various neurological processes. By blocking the 5-HT1B receptor, the compound can reduce the release of serotonin and have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been shown to reduce the release of serotonin, which can have therapeutic effects in various neurological disorders. Additionally, the compound has been shown to have minimal effects on other neurotransmitter systems, which makes it a selective antagonist of the 5-HT1B receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide in lab experiments include its selectivity for the 5-HT1B receptor and its ability to reduce the release of serotonin. However, the compound has some limitations, including its relatively low potency and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide. One potential direction is to investigate its potential use in treating various neurological disorders, such as migraine and depression. Additionally, future studies could focus on improving the potency and selectivity of the compound, as well as identifying potential off-target effects. Finally, research could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide involves several steps. The first step is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with 2-(4-methoxyphenyl)ethylamine to form the intermediate product 4-methoxy-N-(2-(4-methoxyphenyl)ethyl)benzamide. Finally, the intermediate product is reacted with a sulfonating agent to form the final product this compound.
Aplicaciones Científicas De Investigación
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide has been extensively studied for its potential use in treating various neurological disorders. The compound has been shown to be a selective antagonist of the 5-HT1B receptor, which is involved in regulating the release of neurotransmitters such as serotonin. Studies have shown that the compound can effectively block the 5-HT1B receptor and reduce the release of serotonin, which can have therapeutic effects in various neurological disorders.
Propiedades
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-14-5-3-13(4-6-14)11-12-17-22(18,19)16-9-7-15(21-2)8-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJJVDWZGCVDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5733843.png)




![4-bromo-2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5733873.png)
![(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733874.png)


![N-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733892.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)
